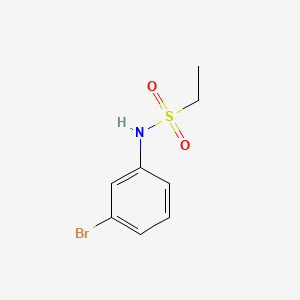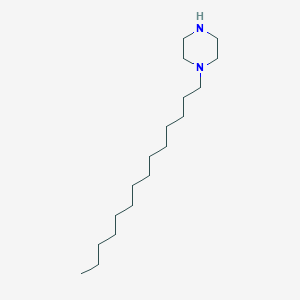![molecular formula C15H27ClN2 B3144219 4-[(Butylamino)methyl]-N,N-diethylaniline CAS No. 5468-68-8](/img/structure/B3144219.png)
4-[(Butylamino)methyl]-N,N-diethylaniline
Descripción general
Descripción
“4-[(Butylamino)methyl]-N,N-diethylaniline” is a chemical compound with the molecular formula C15H26N2 . It is related to other compounds such as “Methyl 4-(butylamino)benzoate” and “4-(Butylamino)benzoic acid methyl ester” which are used as pharmaceutical secondary standards .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 1,3,5-triazine 4-aminobenzoic acid derivatives have been synthesized using conventional methods or microwave irradiation . Microwave irradiation has been found to produce the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 26 hydrogen atoms, and 2 nitrogen atoms . The average mass of the molecule is 234.380 Da .Aplicaciones Científicas De Investigación
Coordination Chemistry
4-[(Butylamino)methyl]-N,N-diethylaniline and its derivatives have been explored in the field of coordination chemistry. For instance, a study by Żurowska et al. (2012) focused on the solid-state transition metal chemistry involving a bioactive diethyl quinolin-4-yl-methyl(N-butylamino)diphenylphosphine oxide ligand, showcasing its capacity to coordinate metal ions through various atoms, leading to monomeric complexes with a tetrahedral environment around the metal ions. This research highlights the potential of such compounds in creating coordination compounds with specific stoichiometries and stereochemistries, which could have implications in catalysis and material science (Żurowska, Brzuszkiewicz, & Boduszek, 2012).
Organic Synthesis
In organic synthesis, derivatives of this compound have been utilized as intermediates for synthesizing various compounds. Feng (2005) described a convenient process for synthesizing Methyl 4-butylamino-3-methyl-5-aminobenzoate, a significant pharmaceutical intermediate, demonstrating the compound's utility in pharmaceutical manufacturing due to its high yield and low-cost process (Feng, 2005).
Enzyme Model Studies
Mure, Wang, and Klinman (2003) synthesized 4-n-Butylamino-5-ethyl-1,2-benzoquinone as a model compound for the lysine tyrosyl quinone (LTQ) cofactor of lysyl oxidase (LOX), providing insights into the enzyme's cofactor structure and function. This research contributes to understanding the biochemical pathways involving LTQ and LOX, which are critical in collagen and elastin cross-linking in the extracellular matrix (Mure, Wang, & Klinman, 2003).
Corrosion Inhibition
Ji et al. (2016) explored the corrosion inhibition properties of a Schiff base derivative of this compound, highlighting its effectiveness as a mixed-type inhibitor for mild steel in acidic conditions. This research is pertinent to the development of new corrosion inhibitors for industrial applications, potentially contributing to the longevity and durability of metal structures and components (Ji et al., 2016).
Propiedades
IUPAC Name |
4-(butylaminomethyl)-N,N-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-4-7-12-16-13-14-8-10-15(11-9-14)17(5-2)6-3/h8-11,16H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUUVZRJYNYVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,4-Tetrahydro-2,4-dioxopyrrolo[1,2-a]-1,3,5-triazine-7-carboxylic acid](/img/structure/B3144151.png)


![5-Methyl-[1,2,4]triazole-3,4-diamine hydrobromide](/img/structure/B3144167.png)


![2-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3144182.png)
![9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B3144185.png)



![2-Methylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B3144236.png)
